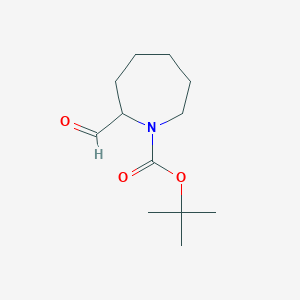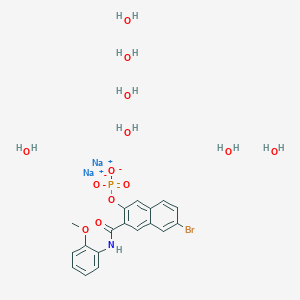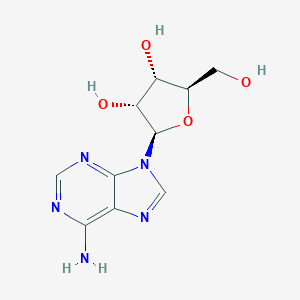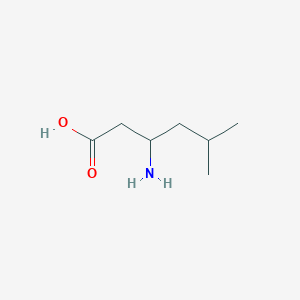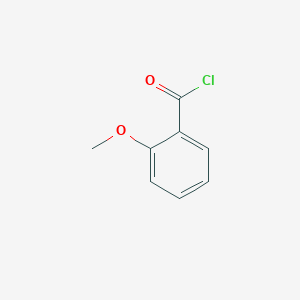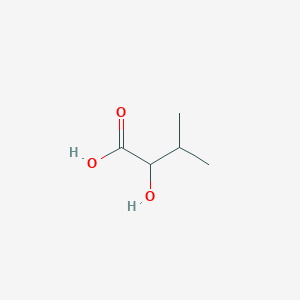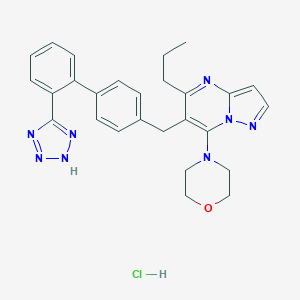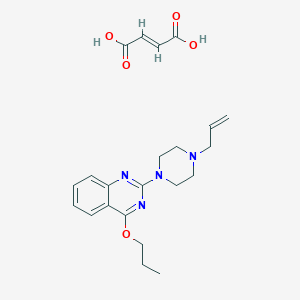![molecular formula C8H11NO2 B140941 Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate CAS No. 127745-59-9](/img/structure/B140941.png)
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate, also known as MATHEC, is a synthetic compound that has been of interest to researchers due to its potential as a therapeutic agent. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate is not fully understood, but it is believed to act on several targets in the body. One study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate inhibited the activity of a protein called c-Myc, which is involved in cell proliferation and is often overexpressed in cancer cells. Another study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate inhibited the activity of an enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects. One study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate inhibited the growth of cancer cells by inducing apoptosis, or programmed cell death. Another study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate reduced inflammation in a mouse model of colitis by inhibiting the production of inflammatory cytokines. Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has also been shown to have neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has several advantages as a research tool. It is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments. It has also been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. However, there are also limitations to using Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, its effects may vary depending on the cell type or animal model used in experiments.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration route for Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate, as well as its potential side effects. Another area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate's neuroprotective effects make it a promising candidate for further study in this area. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate and its effects on different cell types and animal models.
Synthesemethoden
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate can be synthesized using a multi-step process that involves the reaction of various chemical compounds. One commonly used method involves the reaction of 2,5-dimethylfuran with 1,3-cyclohexadiene in the presence of a catalyst to form 2,3,5,6-tetramethylcyclohexa-2,5-diene-1,4-dione. This compound is then reacted with hydrazine to form the intermediate 2,3,5,6-tetramethyl-4-azacyclohexa-2,5-diene-1,4-dione, which is subsequently reacted with methyl chloroformate to yield Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate exhibited antitumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate had anti-inflammatory effects in a mouse model of inflammatory bowel disease.
Eigenschaften
CAS-Nummer |
127745-59-9 |
|---|---|
Produktname |
Methyl 4-azatricyclo[2.2.1.0~2,6~]heptane-1-carboxylate |
Molekularformel |
C8H11NO2 |
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
methyl 4-azatricyclo[2.2.1.02,6]heptane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-11-7(10)8-4-9-2-5(8)6(8)3-9/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
LMLFWALLPVKQBH-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CN3CC1C2C3 |
Kanonische SMILES |
COC(=O)C12CN3CC1C2C3 |
Synonyme |
4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylicacid,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



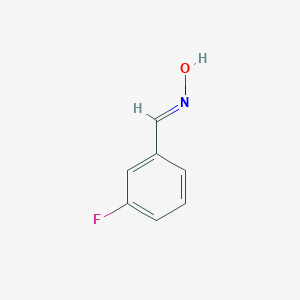
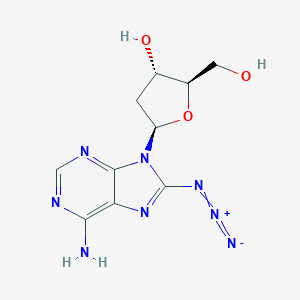
![(Z)-5-[(2R,3S,4S)-4-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]oxan-3-yl]pent-3-enoic acid](/img/structure/B140861.png)
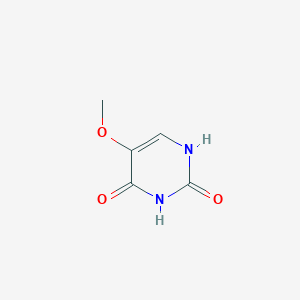
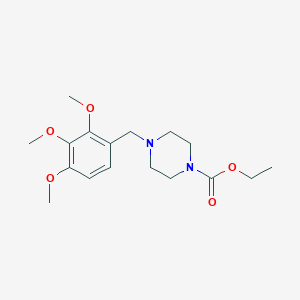
![2-[4-(Thiazol-2-yl)phenyl]propionic Acid](/img/structure/B140869.png)
